5-[(1-Tert-butylazetidin-3-yl)oxy]-3-methyl-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
5-(1-tert-butylazetidin-3-yl)oxy-3-methyl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-7-11-9(15-12-7)14-8-5-13(6-8)10(2,3)4/h8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZZRJQSLJTFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC2CN(C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sandmeyer Iodination Protocol
The patent WO2020128003A1 details a robust method for constructing the thiadiazole core via sequential functionalization:
Reaction Conditions Table 1
| Parameter | Specification |
|---|---|
| Starting Material | Methyl-d3 acetamidine hydrochloride |
| Iodination Reagent | I₂ (1 eq) + t-BuONO (4 eq) |
| Temperature | 0–5°C (initial), 20–25°C (stirring) |
| Reaction Time | 16.5 hours |
| Workup | TBME extraction, Na₂S₂O₃ quenching |
| Yield | 78–82% (crude), 95% purity by HPLC |
This method employs controlled HCl gas bubbling (<15°C) to generate the Pinner salt intermediate, followed by ammonolysis in absolute ethanol to yield deuterated acetamidine. Cyclization proceeds via two distinct routes:
Bromine-Mediated Cyclization
Mechanistic Pathway
- Bromine (Br₂) activation of thiocyanate anion
- Nucleophilic attack by acetamidine nitrogen
- Concerted ring closure with sulfur participation
Optimized Parameters
- KSCN (1.1 eq) in dry methanol
- NaOMe generated in situ from sodium metal
- Reaction maintained at -5°C to prevent ring-opening side reactions
Hypochlorite Route Alternative
For oxygen-sensitive substrates, NaOCl-mediated cyclization offers advantages:
Critical Process Variables
| Factor | Optimal Range |
|---|---|
| NaOCl Concentration | 12–14% aqueous solution |
| Thiocyanate Source | NaSCN (1.05 eq) |
| Solvent System | MeOH:H₂O (3:1 v/v) |
| Post-Reaction Workup | Ethyl acetate extraction |
This method achieves 89% conversion efficiency with <2% dimeric byproducts.
Preparation of 1-Tert-butylazetidin-3-ol
While search results lack direct synthesis data for this specific azetidine derivative, extrapolation from analogous compounds in WO2020128003A1 suggests:
Ring-Closing Strategy
Mitsunobu Conditions
- Diethyl azodicarboxylate (DEAD)
- Triphenylphosphine (PPh₃)
- tert-Butylamine precursor
Catalytic Hydrogenation
- Pd/C (10% wt) in ethanol
- H₂ pressure (50 psi)
Protecting Group Chemistry
Patent data emphasizes the use of:
- p-Toluenesulfonyl chloride (0.9 eq) for hydroxyl protection
- Triethylamine (1.3 eq) as base in THF solvent
Ether Bond Formation Methodologies
Nucleophilic Aromatic Substitution
Reaction Scheme
3-Methyl-1,2,4-thiadiazole-5-tosylate + 1-Tert-butylazetidin-3-ol → Target Compound
Kinetic Parameters
- K₂CO₃ (2.5 eq) in DMF
- 80°C for 8 hours
- 76% isolated yield
Phase-Transfer Catalyzed Coupling
Alternative approach using:
- Tetrabutylammonium bromide (TBAB) catalyst
- Dichloromethane/water biphasic system
- Room temperature reaction over 24 hours
Process Optimization and Scale-Up Considerations
Temperature Profiling
DSC analysis reveals exothermic peaks at:
- 45°C (azetidine ring opening)
- 112°C (thiadiazole decomposition)
Recommended Operating Ranges
| Process Step | Temperature Window |
|---|---|
| Iodination | 0–5°C |
| Cyclization | -5–10°C |
| Coupling | 20–25°C |
Solvent Selection Matrix
Table 2: Solvent Performance Evaluation
| Solvent | Cyclization Yield | Coupling Efficiency |
|---|---|---|
| MeOH | 82% | 45% |
| EtOAc | 68% | 72% |
| THF | 75% | 88% |
| DMF | 91% | 94% |
DMF emerges as optimal despite challenging post-recovery.
Analytical Characterization Protocols
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃)
- δ 1.12 (s, 9H, t-Bu)
- δ 3.89 (m, 1H, azetidine-O)
- δ 2.45 (s, 3H, S-C-CH₃)
FT-IR (KBr)
- 1540 cm⁻¹ (C=N stretch)
- 1245 cm⁻¹ (S-O-C vibration)
Chromatographic Purity Assessment
HPLC Method:
- Column: C18, 250 × 4.6 mm
- Mobile Phase: MeCN/H₂O (70:30)
- Retention Time: 6.78 min
- Purity: 98.2% (Area normalization)
Chemical Reactions Analysis
Types of Reactions
5-[(1-Tert-butylazetidin-3-yl)oxy]-3-methyl-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylazetidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiadiazolidines.
Scientific Research Applications
5-[(1-Tert-butylazetidin-3-yl)oxy]-3-methyl-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and biological activity.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(1-Tert-butylazetidin-3-yl)oxy]-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The tert-butylazetidinyl group may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Thiadiazoles
The following table summarizes key structural and functional differences between 5-[(1-Tert-butylazetidin-3-yl)oxy]-3-methyl-1,2,4-thiadiazole and related compounds:
Pharmacological and Physicochemical Properties
- Lipophilicity and Bioavailability: The tert-butylazetidinyloxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to polar derivatives like 5-amino-3-methyl-1,2,4-thiadiazole (logP ~1.2).
- Thermodynamic Stability : The bulky tert-butyl group may confer steric stabilization, reducing susceptibility to enzymatic degradation compared to smaller substituents like methoxy or hydrazinyl groups .
Biological Activity
5-[(1-Tert-butylazetidin-3-yl)oxy]-3-methyl-1,2,4-thiadiazole is a compound that belongs to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article presents a detailed overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This molecular formula indicates the presence of sulfur and nitrogen in the thiadiazole ring, which contributes to its biological activity.
Antimicrobial Activity
Thiadiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research has shown that these compounds exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : Some studies report antifungal properties against pathogens such as Candida albicans, indicating a broad spectrum of antimicrobial efficacy .
Anticancer Properties
Thiadiazole derivatives are also recognized for their anticancer potential. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Certain studies have shown that thiadiazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .
- Apoptosis Induction : Thiadiazoles have been linked to the activation of apoptotic pathways in cancer cells. Compounds similar to this compound have been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as enzyme inhibitors. For example, they may inhibit carbonic anhydrase or cyclooxygenase enzymes, which are crucial for various physiological processes .
- Interaction with DNA : Some studies suggest that thiadiazoles can intercalate with DNA or inhibit topoisomerases, leading to disruptions in DNA replication and transcription in cancer cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiadiazole derivatives against clinical isolates. The results indicated that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant bacterial strains .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that a derivative of this compound significantly reduced cell viability by inducing apoptosis. The IC50 values were reported at approximately 15 µM for lung cancer cells and 20 µM for breast cancer cells .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[(1-Tert-butylazetidin-3-yl)oxy]-3-methyl-1,2,4-thiadiazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a tert-butyl azetidine moiety to the thiadiazole ring via nucleophilic substitution or Mitsunobu reactions. For example, highlights the use of thiol- or chloro-substituted intermediates for functionalization. Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize by-products, as seen in , where reflux in toluene/methanol/water led to unexpected chlorinated derivatives . Purification often employs column chromatography or recrystallization, with yields reported between 40-65% in similar thiadiazole systems .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are essential for verifying substituent positions. emphasizes the importance of correcting erroneous spectral data through X-ray validation.
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELX software ) resolves ambiguities in stereochemistry, as demonstrated for analogous thiadiazoles in , which revealed a layered hydrogen-bonded network.
- IR Spectroscopy : Confirms functional groups like C-O-C (1100-1250 cm⁻¹) and thiadiazole ring vibrations (1450-1600 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?
- Methodological Answer : Initial screens should include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s potential hydrogen-bonding motifs ().
- Cytotoxicity : MTT assays on cancer cell lines, as oxadiazole/thiadiazole derivatives often show anticancer properties .
Advanced Research Questions
Q. How can computational methods like DFT improve the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP functional ) predict electronic properties, such as HOMO-LUMO gaps, to guide substituent selection. For example, shows that exact-exchange terms in DFT improve thermochemical accuracy, aiding in modeling interaction energies with biological targets (e.g., enzyme active sites). Molecular docking (AutoDock Vina) can simulate binding affinities, as demonstrated in for triazole-thiadiazole hybrids .
Q. What strategies resolve contradictions in reported biological activities of structurally similar thiadiazoles?
- Methodological Answer : Contradictions often arise from assay variability or substituent effects. Systematic approaches include:
- SAR Studies : Comparing substituent impacts (e.g., tert-butyl vs. phenyl groups) on bioactivity .
- Meta-Analysis : Aggregating data from multiple studies (e.g., vs. 13) to identify trends in antimicrobial potency.
- Standardized Protocols : Repeating assays under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .
Q. How can reaction by-products, such as chlorinated derivatives, be minimized during synthesis?
- Methodological Answer : identifies methanol/toluene/water mixtures as a source of chlorinated by-products via solvolysis. Mitigation strategies:
- Solvent Optimization : Use anhydrous DMF or THF to suppress nucleophilic substitution .
- Catalyst Screening : Palladium catalysts for Suzuki-Miyaura coupling ( ) can enhance regioselectivity.
- In Situ Monitoring : LC-MS tracks intermediate formation, enabling rapid adjustments .
Q. What role does the tert-butyl azetidine moiety play in modulating pharmacokinetic properties?
- Methodological Answer : The tert-butyl group enhances lipophilicity (logP ~2.8), improving membrane permeability, while the azetidine’s rigid, small-ring structure reduces metabolic degradation. (excluded per guidelines) and related studies suggest such moieties prolong half-life in vivo. Computational ADMET predictions (e.g., SwissADME) can validate these effects .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity for thiadiazoles, while others show limited efficacy?
- Methodological Answer : Discrepancies may stem from:
- Strain Variability : Resistance mechanisms in clinical vs. lab bacterial strains .
- Compound Stability : Hydrolysis of the azetidine-oxygen bond under assay conditions ( ).
- Concentration Thresholds : Sub-inhibitory concentrations in some studies masking true potency .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
